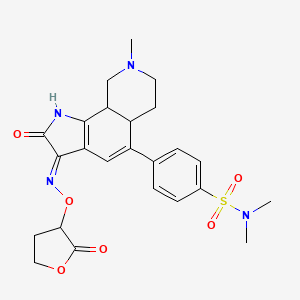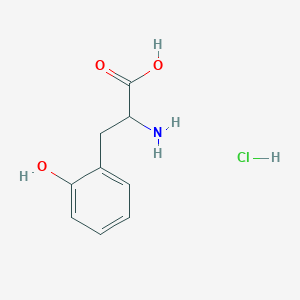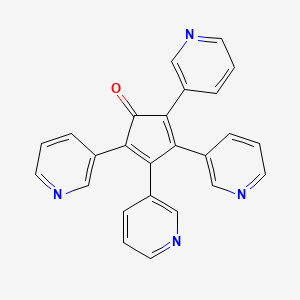
2,3,4,5-Tetra(pyridin-3-yl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapyrid-3-ylcyclopentadienone is a complex organic compound characterized by a cyclopentadienone core substituted with four pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrapyrid-3-ylcyclopentadienone typically involves the condensation of pyridine derivatives with cyclopentadienone precursors. One common method includes the reaction of 1,3-diarylpropan-2-ones with benzil in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Tetrapyrid-3-ylcyclopentadienone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrapyrid-3-ylcyclopentadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted pyridyl derivatives, quinones, and dihydro compounds, each with distinct chemical and physical properties .
Scientific Research Applications
Tetrapyrid-3-ylcyclopentadienone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Tetrapyrid-3-ylcyclopentadienone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but with phenyl groups instead of pyridyl groups.
Tetrapyridylporphyrin: Contains pyridyl groups but with a porphyrin core.
Tetraphenylporphyrin: Similar to Tetrapyridylporphyrin but with phenyl groups
Uniqueness: Tetrapyrid-3-ylcyclopentadienone is unique due to its combination of a cyclopentadienone core with pyridyl substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other organic molecules .
Properties
CAS No. |
56650-54-5 |
|---|---|
Molecular Formula |
C25H16N4O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,3,4,5-tetrapyridin-3-ylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H16N4O/c30-25-23(19-7-3-11-28-15-19)21(17-5-1-9-26-13-17)22(18-6-2-10-27-14-18)24(25)20-8-4-12-29-16-20/h1-16H |
InChI Key |
XVQVXEQYNUQGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)C(=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
![3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B15286204.png)
![6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15286227.png)
![[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)

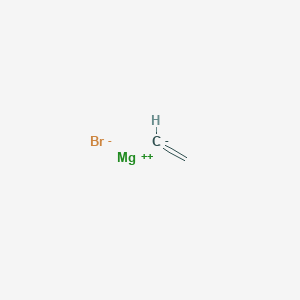
![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
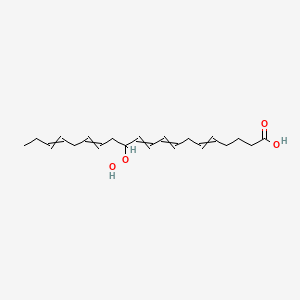
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)

![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)
